molecular formula C8H14ClN3O2 B6222870 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride CAS No. 2758005-27-3

1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Cat. No. B6222870
CAS RN: 2758005-27-3
M. Wt: 219.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride (MTDH) is a versatile and powerful synthetic compound used in a variety of scientific research applications. This compound is a derivative of spirocycle, which is a type of molecule characterized by the presence of two rings connected to each other through a three-carbon bridge. MTDH is a white crystalline solid with a melting point of 181-182°C and a molecular weight of 272.79 g/mol. It has been widely used in the fields of analytical chemistry, biochemistry, and pharmacology.

Mechanism of Action

1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has been studied extensively in order to understand its mechanism of action. It is believed that 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride binds to the active sites of enzymes and receptors, thereby inhibiting their activity. This inhibition results in the desired pharmacological effects of the compound.
Biochemical and Physiological Effects
1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in an increase in the bioavailability of drugs. In addition, it has been shown to inhibit the activity of receptors involved in the transmission of signals in the nervous system, resulting in a decrease in the excitability of neurons.

Advantages and Limitations for Lab Experiments

1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a versatile and powerful synthetic compound that has a number of advantages and limitations for use in laboratory experiments. The major advantage of using 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is that it is a stable and non-toxic compound that can be easily synthesized and stored. The major limitation of using 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is that it has a low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride in scientific research. These include the development of new synthesis methods, the use of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride as a tool to study the mechanisms of action of drugs, the use of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride in drug delivery systems, and the use of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride in the development of new drugs. In addition, 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride could be used to study the effects of aging on biochemical and physiological processes.

Synthesis Methods

1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride can be prepared by two pathways. The first method involves the reaction of 1,3,8-triazaspiro[4.5]decane-2,4-dione (TDD) with methyl iodide in the presence of sodium hydroxide. This reaction yields the desired product in good yields. The second method involves the reaction of TDD with methylmagnesium bromide in the presence of a base. This method offers a more efficient and cost-effective synthesis route for 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride.

Scientific Research Applications

1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has been widely used in scientific research applications due to its versatile properties. It has been used in analytical chemistry as an internal standard for the determination of organic compounds. In biochemistry, 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has been used as a model compound to study enzyme-catalyzed reactions. In pharmacology, it has been used as a model compound to study drug-receptor interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride involves the reaction of 1,3-diaminopropane with ethyl acetoacetate to form 1-ethyl-3-(2-oxopropyl)imidazolidin-2-one. This intermediate is then reacted with methyl isocyanate to form 1-methyl-1,3-dihydro-2H-imidazol-2-one-4-carboxylic acid methyl ester. The final step involves the reaction of this intermediate with hydrochloric acid to form the desired product.", "Starting Materials": [ "1,3-diaminopropane", "ethyl acetoacetate", "methyl isocyanate", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 1,3-diaminopropane with ethyl acetoacetate in the presence of a base catalyst to form 1-ethyl-3-(2-oxopropyl)imidazolidin-2-one.", "Step 2: Reaction of 1-ethyl-3-(2-oxopropyl)imidazolidin-2-one with methyl isocyanate in the presence of a base catalyst to form 1-methyl-1,3-dihydro-2H-imidazol-2-one-4-carboxylic acid methyl ester.", "Step 3: Reaction of 1-methyl-1,3-dihydro-2H-imidazol-2-one-4-carboxylic acid methyl ester with hydrochloric acid to form 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride." ] }

CAS RN

2758005-27-3

Product Name

1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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